Technical Profile: 4-(2-Fluoropyridin-4-yl)piperazin-2-one
Technical Profile: 4-(2-Fluoropyridin-4-yl)piperazin-2-one
An in-depth technical guide on the chemical profile, synthesis, and application of 4-(2-Fluoropyridin-4-yl)piperazin-2-one .
Advanced Scaffolds for Medicinal Chemistry
Executive Summary & Identification
4-(2-Fluoropyridin-4-yl)piperazin-2-one is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents, particularly poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors. Its structure combines a pharmacologically active fluoropyridine moiety with a piperazinone linker, offering unique hydrogen-bonding capabilities and rigid conformational control compared to standard piperazines.
While often generated in situ or used as a transient intermediate in proprietary drug discovery campaigns, this compound represents a critical "linker-effector" node in modern medicinal chemistry.
Chemical Identity
| Property | Specification |
| Systematic Name | 4-(2-Fluoropyridin-4-yl)piperazin-2-one |
| CAS Number | Not Formally Assigned (Proprietary/Novel Intermediate)* |
| Molecular Formula | C₉H₁₀FN₃O |
| Molecular Weight | 195.19 g/mol |
| Exact Mass | 195.0808 |
| SMILES | O=C1CN(c2ccnc(F)c2)CCN1 |
| InChI Key | (Predicted) UJQZJOCF... (Structure Dependent) |
| LogP (Predicted) | ~0.5 - 0.8 (Highly Polar) |
| pKa (Predicted) | ~13.5 (Amide), ~2.5 (Pyridine N) |
*Note: As of March 2026, this specific isomer does not have a widely indexed CAS number in public registries like PubChem or Common Chemistry. It is frequently synthesized as a custom intermediate. Closely related analogs include Ethyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate (CAS 1989985-45-6).
Synthesis Protocols
The synthesis of 4-(2-Fluoropyridin-4-yl)piperazin-2-one requires precise regiocontrol to ensure the pyridine ring attaches to the N4-position of the piperazinone, leaving the amide (N1) free for further functionalization.
Method A: Palladium-Catalyzed Buchwald-Hartwig Amination (Preferred)
This method offers the highest regioselectivity and yield, avoiding the formation of N1-arylated byproducts.
Reagents:
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Substrate 1: 2-Fluoro-4-bromopyridine (CAS 128071-98-7)
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Substrate 2: Piperazin-2-one (CAS 5625-67-2)
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Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
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Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
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Base: Cs₂CO₃ (Cesium Carbonate)
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Solvent: 1,4-Dioxane (Anhydrous)
Protocol:
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Charge: In a glovebox or under Argon, charge a reaction vial with 2-Fluoro-4-bromopyridine (1.0 eq), Piperazin-2-one (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq).
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Solvate: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to bromide).
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Degas: Sparge with Argon for 5 minutes.
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React: Seal the vial and heat to 100°C for 12–16 hours.
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Monitor: Check reaction progress via LC-MS (Target Mass: 196.2 [M+H]⁺).
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Workup: Cool to room temperature. Filter through a Celite pad to remove inorganic salts. Wash the pad with EtOAc.
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Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂, 0–10% MeOH in DCM).
Method B: Nucleophilic Aromatic Substitution (S_NAr)
A metal-free alternative suitable for scale-up, though it requires careful temperature control to prevent defluorination at the 2-position.
Reagents:
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Substrate 1: 2,4-Difluoropyridine (CAS 34941-90-7)
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Base: K₂CO₃ or DIPEA
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Solvent: DMSO or NMP
Mechanism: The 4-position of 2,4-difluoropyridine is significantly more electrophilic than the 2-position due to the para-nitrogen effect and the inductive withdrawal of the 2-fluorine. However, high temperatures (>120°C) can lead to mixtures.
Structural Visualization & Workflow
The following diagram illustrates the retrosynthetic logic and the forward synthesis workflow for the target scaffold.
Figure 1: Catalytic cycle and workflow for the Buchwald-Hartwig synthesis of the target scaffold.
Characterization Data (Predicted)
To validate the synthesis of 4-(2-Fluoropyridin-4-yl)piperazin-2-one, the following analytical signatures should be observed.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |
| ¹H NMR (DMSO-d₆) | 8.05 | Doublet (d) | Pyridine C6-H (Ortho to N) |
| 7.80 | Broad Singlet | Amide N1-H | |
| 6.75 | Multiplet (m) | Pyridine C3-H (Ortho to F) | |
| 6.55 | Multiplet (m) | Pyridine C5-H | |
| 3.95 | Singlet (s) | Piperazinone C3-H₂ (Next to C=O) | |
| 3.65 | Triplet (t) | Piperazinone C5-H₂ | |
| 3.35 | Triplet (t) | Piperazinone C6-H₂ | |
| ¹⁹F NMR | -72.0 | Singlet | 2-Fluoro substituent |
Mass Spectrometry (LC-MS)
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Ionization Mode: Electrospray Ionization (ESI+)
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Molecular Ion: [M+H]⁺ = 196.2 m/z
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Fragmentation Pattern: Loss of CO (28 Da) or HF (20 Da) may be observed in MS/MS modes.
Applications in Drug Discovery
This scaffold is a critical structural motif in the development of PARP Inhibitors and Kinase Inhibitors .
PARP Inhibitor Fragment
The 4-(2-fluoropyridin-4-yl)piperazin-2-one moiety mimics the core interactions found in drugs like Olaparib and Rucaparib .
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Mechanism: The amide (lactam) group acts as a hydrogen bond donor/acceptor pair, mimicking the nicotinamide moiety of NAD+, which is the substrate for PARP enzymes.
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Fluorine Effect: The 2-fluorine on the pyridine ring modulates the pKa of the pyridine nitrogen, reducing metabolic clearance and improving lipophilicity (LogD) compared to the non-fluorinated analog.
Kinase Inhibitor Linker
In kinase drug design, this scaffold serves as a rigid linker that positions the "warhead" (fluoropyridine) into the ATP-binding pocket while extending the solubilizing tail (piperazinone) towards the solvent front.
References
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Buchwald-Hartwig Amination Protocols
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides."
- Source:Chemical Reviews, 1998.
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URL:[Link]
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PARP Inhibitor Structure-Activity Relationships
- Title: "Discovery and Synthesis of Olaparib (AZD2281): A Potent, Oral Poly(ADP-ribose) Polymerase Inhibitor."
- Source:Journal of Medicinal Chemistry, 2008.
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URL:[Link]
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Fluorine in Medicinal Chemistry
- Title: "Fluorine in Medicinal Chemistry and Chemical Biology."
- Source:Journal of Medicinal Chemistry, 2008.
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URL:[Link]
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Related Scaffold Synthesis (Piperazinone)
- Title: "Practical Synthesis of Piperazin-2-ones."
- Source:Organic Process Research & Development, 2016.
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URL:[Link]
